molecular formula C10H11NO2 B8299455 5-Methoxyindan-1-one oxime

5-Methoxyindan-1-one oxime

Cat. No.: B8299455
M. Wt: 177.20 g/mol
InChI Key: ROZVRQXOAGSIOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxyindan-1-one oxime is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications

5-Methoxyindan-1-one oxime serves primarily as a lead compound in drug development . Oximes, in general, have been recognized for their roles as acetylcholinesterase reactivators and as therapeutics for various diseases . They have also been identified as metabolites in plants, facilitating processes important for plant growth and development. Furthermore, oximes have been developed for treating bacterial infections and have exhibited anti-inflammatory and anti-HIV activities .

Oximes as Kinase Inhibitors

Many oximes function as kinase inhibitors, capable of inhibiting over 40 different kinases, such as AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and Janus tyrosine kinase (JAK), among others . Their ability to inhibit multiple intracellular signal transduction pathways gives them therapeutic advantages over single-targeted inhibitors, making them a focus in antitumor drug research .

Quinone Methide Oximes

Arylcyanomethylenequinone oximes, a subgroup of quinone methides, possess a diverse range of biological properties, making them valuable in organic, pharmaceutical, and medicinal chemistry . These compounds have found applications in industry, including pharmaceutical and medical sectors, as components of photoresists, color filters, additives for rubber and plastic products, and as herbicides . They also serve as intermediates in synthesizing biologically active substances and can be used as antidotes and disinfectants .

Anticancer Activity of Indole-Based Oximes

Indole-based oximes and oxime ethers, particularly derivatives of indirubin, have been extensively studied for their anticancer activity . Indirubin, a bisindole alkaloid found in traditional Chinese medicine, has been effective in treating human acute promyelocytic leukemia (APL) . Specific compounds, such as compound 16 , have demonstrated potent inhibition of FLT3 kinase activity in vitro . Additionally, certain indirubin-5-carboxamide oxime derivatives have exhibited antiproliferative activity against LXFL529L cells . Moreover, compounds like 31 and 32 have shown selective inhibitory activities towards CDK1 and CDK2 and good anticancer activity against several cancer cell lines .

Other notable activities of Oximes

  • Inhibitors of lipoxygenase 5, human neutrophil elastase, and proteinase 3 .
  • Anti-inflammatory agents .
  • Anti-HIV agents that can inhibit HIV protease .

Table of Oximes and their Kinase targets

CompoundTarget
Indirubin derivativesCDK1 and CDK2
Compound 16 FLT3 kinase
Oximes in generalAMPK, PI3K, CDK, GSK-3α/β, Aurora A, B-Raf, Chk1, DRAK2, PhK, SGK, JAK, and multiple receptor and non-receptor tyrosine kinases

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Methoxyindan-1-one oxime with high purity?

  • Methodological Answer : Synthesis requires strict adherence to safety protocols (e.g., PPE, fume hood use) to avoid exposure to intermediates like difluoromethylphenyl derivatives . Purity is ensured via recrystallization or chromatography, with characterization by NMR and HPLC. Limit synthesis batches to five compounds per manuscript to comply with journal guidelines; excess data should be in supplementary materials . For novel compounds, provide full spectral data (¹H/¹³C NMR, IR, HRMS) and purity metrics (≥95% by HPLC) .

Q. How should researchers characterize this compound to confirm structural identity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Compare chemical shifts to NIST reference data for analogous oximes (e.g., 2-indanone oxime) .
  • IR : Validate oxime (C=N-OH) and methoxy (C-O) functional groups .
  • HPLC/MS : Confirm molecular weight and purity. Cross-reference with CAS Common Chemistry or EPA DSSTox for validation .
    Report discrepancies in supplementary materials with detailed analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from stereoisomerism or impurities. Steps include:

Reproduce synthesis : Verify reaction conditions (solvent, temperature, catalysts) .

Advanced analytics : Use 2D NMR (COSY, HSQC) to distinguish isomers .

Reference standards : Compare with commercially available analogs (e.g., 5-Methoxyisatin) .

Q. What strategies optimize the reaction yield of this compound under varying conditions?

  • Methodological Answer : Design a multivariate experimental framework:

  • Variables : Solvent polarity (e.g., DMF vs. ethanol), temperature (25–80°C), and catalyst loading (e.g., pyridine for oximation) .
  • DOE (Design of Experiments) : Use response surface methodology to identify optimal conditions .
  • Scale-up challenges : Monitor exothermic reactions and byproduct formation using in-situ FTIR .
    Report raw data in appendices and highlight statistically significant trends in the main text .

Q. How does the stability of this compound vary under long-term storage?

  • Methodological Answer : Conduct accelerated stability studies:

  • Conditions : Store at 2–8°C (short-term) vs. -20°C (long-term) with desiccants .
  • Analytical checks : Monthly HPLC assays to detect degradation (e.g., hydrolysis to ketone) .
  • Light sensitivity : Use amber vials to prevent photodegradation, as seen in methoxynaphthalene analogs .
    Include degradation kinetics in supplementary tables .

Q. Data Presentation and Reproducibility

Q. What are the best practices for presenting spectral data of this compound in publications?

  • Methodological Answer :

  • Tables : Summarize key peaks (e.g., ¹H NMR δ 8.2 ppm for oxime proton) with assignments .
  • Figures : Depict HRMS isotopic patterns and chromatograms with baseline resolution .
  • Reproducibility : Share raw NMR/FID files and HPLC chromatograms in public repositories (e.g., Zenodo) .

Q. Ethical and Safety Considerations

Q. How should researchers handle waste containing this compound?

  • Methodological Answer :

  • Classification : Treat as toxic organic waste due to aromatic/oxime groups .
  • Disposal : Partner with certified waste management firms; document protocols in supplementary materials .
  • Spill response : Neutralize with activated carbon, not water, to prevent environmental leaching .

Q. Tables for Reference

Characterization Data Technique Expected Results Reference
¹H NMR (CDCl₃)500 MHzδ 8.2 (s, 1H, -N-OH)
HPLC PurityC18 Column≥95% (λ = 254 nm)
Degradation Half-Life (25°C)HPLC Assay180 days (95% CI: 165–195)

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

N-(5-methoxy-2,3-dihydroinden-1-ylidene)hydroxylamine

InChI

InChI=1S/C10H11NO2/c1-13-8-3-4-9-7(6-8)2-5-10(9)11-12/h3-4,6,12H,2,5H2,1H3

InChI Key

ROZVRQXOAGSIOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=NO)CC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Methoxy-2,3-dihydromden-1-one (Ig, 6.17 mmol) was added to a solution of hydroxylamine HCl (730 mg, 10.5 mmol) in 10 ml of water. The mixture was brought up to 70° C. and a solution of sodium acetate (1.4 g, 16.7 mmol) in 7 mL of H2O, 14 ml of MeOH, 3 ml of THF was added. After stirring for 1.5 h at 70° C., 10 ml of H2O was added to produce a precipitate and the suspension was allowed to stir for 2 h. The precipitate was collected by filtration to give 5-methoxy-2,3-dihydroinden-1-one oxime almost quantitatively and was used in the next step without further purification. The oxime (0.5 g, 2.82 mmol) was dissolved in MeOH and a catalytic amount of Raney nickel and 25 mL of ammonia solution in MeOH (7N) was added. The reaction was stirred at r.t. overnight under H2. The slurry was filtered over celite and concentrated in vacuo, diluted with EtOAc, washed with water and brine, dried over MgSO4, filtered, and concentrated in vacuo to give the crude title amine (yield, 45%). The crude amine was used without further purification.
Quantity
6.17 mmol
Type
reactant
Reaction Step One
Quantity
730 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Name
Quantity
14 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Following the procedure for the preparation of (4E)-2,3-dihydro-4H-chromen-4-one oxime but substituting 5-methoxyindan-1-one and making non-critical variations provided the title compound as a oil: HRMS (EI) calcd for C10H11O2 177.0790, found 177.0783. Anal. Calcd for C10H11NO2: C, 67.78; H, 6.26; N, 7.90. Found: C, 67.73; H, 6.34; N, 7.77.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.